molecular formula C24H23ClN4O3S2 B2952614 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1329862-25-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2952614
CAS No.: 1329862-25-0
M. Wt: 515.04
InChI Key: HMKRNWULJYREET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2.ClH/c1-14(2)27-12-11-17-20(13-27)33-24(21(17)23-25-18-5-3-4-6-19(18)32-23)26-22(29)15-7-9-16(10-8-15)28(30)31;/h3-10,14H,11-13H2,1-2H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKRNWULJYREET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Activity

Compound 3 (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide)

  • Structure : Differs by the acetamide group at the 2-position instead of 4-nitrobenzamide.
  • Activity : Exhibits single-digit µM inhibitory activity against purified APE1 enzyme and comparable potency in HeLa cell lysate assays. Enhances cytotoxicity of methyl methanesulfonate (MMS) and temozolomide in cellular models .
  • Pharmacokinetics : Demonstrates favorable plasma and brain exposure in mice following intraperitoneal administration, suggesting adequate blood-brain barrier penetration .

Target Compound (4-Nitrobenzamide Derivative)

  • Structure : The 4-nitrobenzamide group introduces a strong electron-withdrawing nitro substituent, which may enhance binding affinity to APE1’s active site through polar interactions.

Structure-Activity Relationship (SAR) Insights

  • Amide Substituents: Replacement of the acetamide (Compound 3) with bulkier aromatic amides (e.g., 4-nitrobenzamide) may alter steric and electronic interactions with APE1. Nitro groups are known to enhance binding in enzyme active sites but may also increase metabolic instability.
  • Salt Forms: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to the neutral acetamide (Compound 3), facilitating intravenous or oral administration in preclinical models.

Pharmacokinetic and Toxicity Considerations

  • Target Compound: The nitro group could pose toxicity risks (e.g., oxidative stress or mutagenicity), necessitating further toxicological profiling.

Table 1: Comparative Overview of Key Parameters

Parameter Compound 3 (Acetamide) Target Compound (4-Nitrobenzamide HCl)
APE1 IC₅₀ Single-digit µM Not reported (hypothesized ≤ µM)
Cytotoxicity Enhancement Synergistic with alkylating agents Expected similar or improved activity
Solubility Moderate (free base) High (hydrochloride salt)
Brain Exposure Adequate in mice Likely comparable or enhanced
Metabolic Stability Moderate Potential reduction (nitro group)

Conclusion The target compound represents a strategic optimization of earlier APE1 inhibitors like Compound 3, leveraging substituent modifications to balance potency, solubility, and bioavailability. While the 4-nitrobenzamide group may enhance target engagement, its impact on toxicity and metabolic stability requires rigorous evaluation. Comparative studies with structurally related compounds underscore the importance of SAR-driven design in developing clinically viable APE1 inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.